p-Fluorobenzyl chloroformate

Description

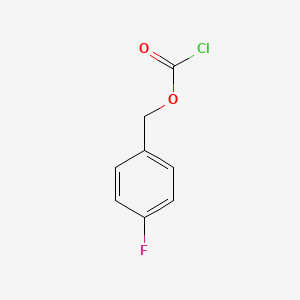

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)methyl carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-8(11)12-5-6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDKJCOMEMJVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105416-91-9 | |

| Record name | 4-fluorobenzyl carbonochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Routes to P Fluorobenzyl Chloroformate and Its Derivatives

Established Synthetic Pathways to p-Fluorobenzyl Chloroformate

The primary and most established method for synthesizing this compound involves the reaction of p-Fluorobenzyl alcohol with phosgene (B1210022) or a phosgene equivalent.

The conversion of an alcohol to a chloroformate is a standard transformation in organic chemistry. The reaction for p-Fluorobenzyl alcohol follows this general principle, typically employing phosgene (COCl₂) or safer, solid phosgene substitutes like diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate). wikipedia.orgorganic-chemistry.org

The synthesis is generally carried out in an inert solvent, such as dichloromethane, at low temperatures (e.g., 0-5 °C) to control the exothermic reaction. wikipedia.org A base, commonly a tertiary amine like triethylamine (B128534) or pyridine, is required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. wikipedia.orgwikipedia.org The reaction proceeds by the nucleophilic attack of the alcohol onto the carbonyl carbon of phosgene (or its active equivalent), followed by the elimination of a chloride ion and subsequent deprotonation by the base to yield the final chloroformate product.

A typical reaction scheme using triphosgene is as follows: 3 p-FC₆H₄CH₂OH + (Cl₃CO)₂CO → 3 p-FC₆H₄CH₂OCOCl + 2 HCl + CO₂

The use of triphosgene is often preferred in laboratory settings over gaseous phosgene due to its solid nature, which makes it easier and safer to handle, measure, and store. wikipedia.org

The choice of phosgenating agent can significantly impact the reaction's efficiency and yield. While direct data for this compound is not extensively published, valuable insights can be drawn from analogous reactions with benzyl (B1604629) alcohol and its substituted derivatives.

For the synthesis of the parent compound, benzyl chloroformate, a stark difference in yield is observed between phosgene and triphosgene. Direct chloroformylation with gaseous phosgene can achieve yields as high as 97% after purification. nih.gov In contrast, optimizations of the same reaction using triphosgene have been reported to result in yields not exceeding 15%. nih.gov This suggests that for the unsubstituted benzyl system, phosgene is substantially more effective.

| Phosgenating Agent | Substrate | Reported Yield |

| Phosgene | Benzyl alcohol | 97% nih.gov |

| Triphosgene | Benzyl alcohol | ~15% nih.gov |

| Triphosgene | p-Nitrobenzyl alcohol | 94-96% libretexts.org |

Strategies for the Derivatization and Functionalization of p-Fluorobenzyl Moieties

This compound is a versatile reagent, primarily used to introduce the p-fluorobenzyl group into various molecules. This group can serve as a protective group or as a key structural component.

The p-fluorobenzyl group is often employed as a protecting group for alcohols in the synthesis of complex molecules, such as oligosaccharides. Its stability under various reaction conditions and specific cleavage methods make it a valuable tool. For example, a related derivative, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been developed as a novel protecting group for alcohols. It is introduced via the corresponding benzyl bromide and can be removed under specific desilylation conditions using tetrabutylammonium (B224687) fluoride (B91410), demonstrating orthogonality with other common protecting groups like the p-methoxybenzyl (PMB) group. acsgcipr.org This strategy allows for the selective protection and deprotection of hydroxyl groups during multi-step syntheses.

One of the most common applications of this compound is in the synthesis of carbamates. The chloroformate functional group is highly electrophilic and reacts readily with primary and secondary amines to form a stable carbamate (B1207046) linkage. This reaction is fundamental in peptide synthesis, where the p-fluorobenzyloxycarbonyl group can act as an N-protecting group for amino acids. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Similarly, reaction with alcohols or phenols yields carbonates. These reactions are efficient and proceed under mild conditions, making them widely applicable. wikipedia.org

| Reactant | Functional Group | Resulting Product | Linkage Formed |

| Amine (R-NH₂) | Primary Amine | p-Fluorobenzyl carbamate | -NH-C(O)O-CH₂-ArF |

| Alcohol (R-OH) | Hydroxyl | p-Fluorobenzyl carbonate | -O-C(O)O-CH₂-ArF |

Advanced Coupling Reactions for p-Fluorobenzyl Scaffold Incorporation

Beyond its use as a chloroformate, the p-fluorobenzyl scaffold can be incorporated into larger molecules using modern cross-coupling reactions. These methods typically utilize p-fluorobenzyl halides (e.g., bromide or chloride) as the coupling partner and are catalyzed by transition metals, most commonly palladium. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling an organoboron compound with an organohalide. The palladium-catalyzed cross-coupling of p-fluorobenzyl halides with aryl- or vinylboronic acids (or their esters) provides an effective route to diarylmethanes and related structures. nih.gov The use of stable potassium aryltrifluoroborates as coupling partners has been shown to be particularly effective for the coupling of benzyl halides. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by nickel or palladium. organic-chemistry.org It is a powerful tool for forming C-C bonds and can be applied to couple p-fluorobenzyl halides with a variety of sp², and sp³-hybridized organozinc reagents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. It allows for the coupling of p-fluorobenzyl halides with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles, to produce N-(p-fluorobenzyl)arylamines. wikipedia.orgorganic-chemistry.org

Other Coupling Reactions: The Heck reaction (coupling with alkenes) and the Sonogashira reaction (coupling with terminal alkynes) also represent viable, though less common, strategies for incorporating the p-fluorobenzyl scaffold via C-C bond formation, starting from p-fluorobenzyl halides. wikipedia.orgwikipedia.org

These advanced methods have significantly broadened the ability of chemists to integrate the p-fluorobenzyl moiety into diverse and complex molecular frameworks.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov While direct literature on the microwave-assisted synthesis of this compound is not extensively detailed, the principles of microwave chemistry can be applied to its formation and the synthesis of its derivatives. The synthesis of related compounds, such as various heterocyclic derivatives incorporating a p-fluorophenyl moiety, has been successfully achieved using microwave irradiation, highlighting the potential of this technology. semanticscholar.orgdpkmr.edu.innih.govpensoft.net

Microwave heating facilitates the rapid and efficient synthesis of intermediates that could lead to this compound. For instance, the formation of p-fluorobenzyl alcohol from p-fluorobenzaldehyde via reduction, or the synthesis of p-fluorobenzyl halides, can be significantly expedited under microwave conditions. These precursors are then conventionally converted to the chloroformate.

Furthermore, the synthesis of various derivatives utilizing p-fluorobenzyl moieties has been effectively demonstrated under microwave irradiation. For example, the condensation of N-phenyl succinimide (B58015) derivatives with p-fluorobenzaldehyde to form bis-chalcones is carried out efficiently in a solvent-free medium under microwave irradiation. semanticscholar.org Similarly, the synthesis of pyrazole (B372694) derivatives from these bis-chalcones with hydrazine (B178648) hydrate (B1144303) is also achieved using microwave assistance. semanticscholar.org These examples underscore the utility of microwave technology in synthesizing complex molecules containing the p-fluorobenzyl group.

A general advantage of microwave-assisted synthesis is the ability to achieve high temperatures rapidly and uniformly, which can be particularly beneficial for reactions that are sluggish under conventional heating. nih.gov This approach is also amenable to solvent-free reaction conditions, which aligns with the principles of green chemistry by reducing waste and avoiding the use of hazardous solvents. semanticscholar.org

Table 1: Examples of Microwave-Assisted Synthesis of p-Fluorobenzyl Derivatives

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-phenyl succinimide, p-fluorobenzaldehyde | Bis-chalcone | Neutral Al2O3, 800W, 4-6 min | High | semanticscholar.org |

| Bis-chalcone, hydrazine hydrate | Pyrazole | Neutral Al2O3, 800W, 6-8 min | High | semanticscholar.org |

Protective Group Strategies Utilizing p-Fluorobenzyl Moieties

The use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. organic-chemistry.orgwikipedia.orguchicago.edu Benzyl-based protecting groups are widely employed due to their general stability and ease of removal. acs.org The introduction of a fluorine atom onto the benzyl group, as in the p-fluorobenzyl moiety, can modulate its electronic properties and, consequently, its stability and reactivity, offering advantages in specific synthetic contexts. wiserpub.comresearchgate.net

Development of p-Fluorobenzyl-Derived Protecting Groups

The development of fluorinated benzyl ethers as protecting groups has been driven by the need for alternatives with enhanced properties, such as improved NMR spectral resolution and altered reactivity. wiserpub.com The fluorine atom's electron-withdrawing nature can influence the stability of the protecting group towards certain reagents.

A notable example is the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which has been developed as a novel alcohol protecting group. nih.govnih.gov This group is introduced via the corresponding benzyl bromide and can be cleaved under specific desilylation conditions using tetrabutylammonium fluoride (TBAF). nih.gov The presence of the fluorine substituent enhances its stability towards oxidizing conditions, rendering it fully compatible with the removal of other protecting groups like the p-methoxybenzyl (PMB) ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govnih.gov

The p-fluorobenzyl group itself can be used to protect various functional groups, including amines, through the use of this compound. The resulting carbamate is analogous to the widely used benzyloxycarbonyl (Cbz or Z) group. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.orgchemicalforums.commasterorganicchemistry.com The electronic properties of the p-fluorobenzyl group can influence the stability of the resulting carbamate, potentially offering a different deprotection profile compared to the standard Cbz group.

Table 2: Properties of Selected Benzyl-Derived Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Features |

|---|---|---|---|---|

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Hydrogenolysis (H2, Pd/C), strong acids | Widely used for amine protection |

| p-Methoxybenzyl | PMB | p-Methoxybenzyl chloride | Oxidative cleavage (DDQ, CAN), strong acids | More acid-labile than benzyl |

| 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl | - | 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl bromide | TBAF | Stable to DDQ, orthogonal to PMB |

Orthogonal Protection Strategies in Complex Molecule Synthesis

Orthogonal protection is a critical strategy in the synthesis of complex molecules, where multiple functional groups require protection and sequential deprotection without affecting other protected groups. fiveable.mebiosynth.comsigmaaldrich.comfiveable.me This strategy relies on the use of protecting groups that can be removed under mutually exclusive conditions.

The p-fluorobenzyl moiety can be incorporated into orthogonal protection schemes. For instance, the aforementioned 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group is fully orthogonal to the p-methoxybenzyl (PMB) group. nih.govnih.govuniversiteitleiden.nl The PMB group can be selectively removed by oxidation with DDQ in the presence of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which remains intact. The latter can then be removed at a later stage using fluoride ions. nih.gov This orthogonality allows for the selective deprotection of different hydroxyl groups within the same molecule, a crucial requirement in areas like oligosaccharide synthesis. nih.gov

In the context of amine protection, a p-fluorobenzyl carbamate could potentially be used orthogonally with other common amine protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The p-fluorobenzyl carbamate, like the Cbz group, is typically removed by hydrogenolysis. wikipedia.org This cleavage condition is orthogonal to the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc group removal. wikipedia.orgmasterorganicchemistry.combiosynth.com This allows for the selective deprotection of different amino groups in peptide synthesis or the synthesis of other complex nitrogen-containing molecules.

The successful application of orthogonal strategies enables chemists to construct complex molecular architectures with high precision and efficiency, which is essential for the synthesis of natural products and pharmaceuticals. nih.govscripps.edu

Table 3: Orthogonal Deprotection Schemes Involving Benzyl-Type Protecting Groups

| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 | Deprotection Condition 2 | Orthogonality |

|---|---|---|---|---|

| p-Methoxybenzyl (PMB) | Oxidative (DDQ) | 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl | Fluoride ion (TBAF) | Yes |

| p-Fluorobenzyl carbamate (expected) | Hydrogenolysis (H2, Pd/C) | tert-Butyloxycarbonyl (Boc) | Acidic (TFA) | Yes |

Reactivity Profiles and Mechanistic Studies of P Fluorobenzyl Chloroformate

Solvolytic Reaction Pathways of p-Fluorobenzyl Chloroformate Analogs

The solvolysis of chloroformate esters typically proceeds through one of two competing mechanisms: a bimolecular addition-elimination pathway or a unimolecular ionization pathway. mdpi.comnih.gov The dominant pathway is highly dependent on the structure of the chloroformate, the solvent's nucleophilicity, and its ionizing power. nih.govnih.gov Studies on analogs such as benzyl (B1604629) chloroformate and p-nitrophenyl chloroformate offer insight into the likely behavior of this compound.

For most chloroformate esters with primary alkyl groups, solvolysis in common hydroxylic solvents occurs via a bimolecular addition-elimination mechanism. mdpi.comresearchgate.net This pathway is also characteristic of aryl chloroformates like phenyl chloroformate and p-nitrophenyl chloroformate across a wide range of solvents. nih.govmdpi.com The reaction proceeds through a stepwise process involving a tetrahedral intermediate, where the initial addition of a solvent molecule to the carbonyl carbon is the rate-determining step. nih.govresearchgate.net

The extended Grunwald-Winstein equation is a valuable tool for elucidating these mechanisms by quantifying the sensitivity of the reaction rate to solvent nucleophilicity (l) and solvent ionizing power (m). A high l/m ratio is indicative of a bimolecular mechanism with significant nucleophilic participation from the solvent in the transition state. For instance, the solvolysis of p-nitrophenyl chloroformate yields l and m values consistent with a rate-determining addition step. nih.govmdpi.com Similarly, benzyl chloroformate is considered to solvolyze via this pathway in most solvents. mdpi.com

| Chloroformate | l (Sensitivity to Solvent Nucleophilicity) | m (Sensitivity to Solvent Ionizing Power) | l/m Ratio | Predominant Mechanism |

|---|---|---|---|---|

| p-Nitrophenyl chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.65 | Addition-Elimination |

| Phenyl chloroformate | 1.60 ± 0.05 | 0.57 ± 0.05 | 2.81 | Addition-Elimination |

| p-Nitrobenzyl chloroformate | 1.61 ± 0.09 | 0.46 ± 0.04 | 3.50 | Addition-Elimination |

| Benzyl chloroformate | 1.95 ± 0.16 | 0.57 ± 0.05 | 3.42 | Addition-Elimination |

Data sourced from references nih.govmdpi.com. The parameters for benzyl and p-nitrobenzyl chloroformate are for solvolyses considered to proceed via the addition-elimination pathway.

In solvents with very high ionizing power and low nucleophilicity, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), a shift in mechanism towards a unimolecular ionization (SN1) pathway can be observed. mdpi.comnih.gov For methyl chloroformate, this shift only occurs in mixtures with at least 90% HFIP content. mdpi.com However, the introduction of an aryl group, as in benzyl chloroformate, facilitates this ionization pathway even in less extreme TFE-H₂O and HFIP-H₂O mixtures. mdpi.com

This ionization process involves the formation of a carbocation intermediate, often accompanied by the loss of carbon dioxide. The resulting benzyl cation is then captured by the solvent to form products like benzyl alcohol or benzyl fluoroalkyl ether, or it decomposes to benzyl chloride. mdpi.com The tendency to follow an ionization pathway increases as the alkyl group becomes more substituted (primary < secondary < tertiary), reflecting the increased stability of the corresponding carbocation. mdpi.com For certain substrates like isopropenyl chloroformate, a dual mechanism is observed, with the bimolecular pathway dominating in most solvents but a significant contribution from the ionization pathway emerging in highly ionizing fluoroalcohol mixtures. researchgate.net

Nucleophilic Substitution Reactions Involving the this compound Framework

The chloroformate group is functionally an acyl chloride, making it highly susceptible to nucleophilic attack. These reactions are fundamental to the use of chloroformates as protecting group reagents and in chemical synthesis. wikipedia.org Representative reactions include the formation of carbamates upon reaction with amines and the formation of carbonate esters with alcohols. wikipedia.org

Kinetic studies on the methanolysis and aminolysis of phenyl chloroformates indicate that these transformations proceed through a highly associative, concerted SN2-type mechanism with little bond breaking in the transition state. rsc.org The reaction rates are influenced by the electronic properties of the substituent on the phenyl ring. An electron-withdrawing group is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack. Conversely, resonance electron donation from the phenoxy group can stabilize the initial state and slow the reaction. rsc.org For this compound, the electron-withdrawing inductive effect of the para-fluorine atom would be transmitted through the benzyl system to the reactive carbonyl center.

Electrophilic Aromatic Substitution Patterns and Halogen Effects

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is directed by the substituents on the ring. The benzyl chloroformate moiety is an activating group that directs incoming electrophiles to the ortho and para positions. However, the presence of the fluorine atom significantly modifies this pattern.

Halogens as a group are an exception in EAS, being deactivating yet ortho-, para-directing. libretexts.orguci.edu Their deactivating nature stems from a strong electron-withdrawing inductive effect (-I), while their ortho-, para-directing influence is due to electron donation via resonance (+M), which stabilizes the cationic intermediate (arenium ion) formed during ortho and para attack. libretexts.org

Fluorine is considered anomalous among the halogens. ijrar.org The resonance effect (+M) of fluorine is significant enough to partially counteract its strong inductive effect (-I). ijrar.org This results in fluorobenzene (B45895) being much less deactivated than other halobenzenes. researchgate.net Strikingly, the rate of substitution at the para position of fluorobenzene can even exceed that of a single position on benzene. researchgate.net Consequently, electrophilic substitution on a p-fluorobenzyl system would be strongly directed to the positions ortho to the fluorine atom (meta to the benzyl group).

| Substituent (–X) | % Ortho Product | % Meta Product | % Para Product |

|---|---|---|---|

| –F | 13 | 1 | 86 |

| –Cl | 35 | 1 | 64 |

| –Br | 43 | 1 | 56 |

| –I | 45 | 1 | 54 |

Data sourced from reference libretexts.org. This table illustrates the strong para-directing effect of fluorine compared to other halogens in electrophilic aromatic substitution.

Role of Fluorine in Modulating Reactivity and Selectivity

At the chloroformate group, the primary influence of the para-fluorine is its strong inductive electron-withdrawing effect. This effect makes the carbonyl carbon more electron-deficient and thus more susceptible to attack by nucleophiles. This enhanced electrophilicity can lead to faster rates in bimolecular substitution and solvolysis reactions compared to the unsubstituted benzyl chloroformate.

On the aromatic ring, fluorine's role is more complex, involving a balance between its inductive and resonance effects. researchgate.net While it deactivates the ring towards electrophilic attack compared to benzene, it does so to a much lesser extent than other halogens. libretexts.orgresearchgate.net Critically, it strongly directs incoming electrophiles to the ortho and, particularly, the para positions. libretexts.org The ability of fluorine's lone pairs to donate electron density via resonance stabilizes the cationic intermediates of ortho and para attack, lowering the activation energy for these pathways. libretexts.org This directing effect is exceptionally strong, leading to high regioselectivity in EAS reactions. libretexts.orgresearchgate.net The unique partnership of "hard" fluorine with the organic framework allows for fine-tuning of reactivity and selectivity in chemical synthesis. sioc.ac.cn

Applications of P Fluorobenzyl Chloroformate in Contemporary Organic Synthesis and Materials Science Research

Strategies for Fluorine Introduction in Pharmaceutical and Agrochemical Research Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal and agrochemical research, as it can profoundly enhance a compound's pharmacological profile. nih.govnih.gov Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and modulate physicochemical properties like lipophilicity and pKa. researchgate.netresearchgate.netpharmablock.com p-Fluorobenzyl chloroformate is a key "fluorine-containing building block," providing a direct and efficient method for introducing a fluorinated moiety into a molecular scaffold. researchgate.net

This strategy involves reacting this compound with a nucleophilic handle (such as an amine or alcohol) on a precursor molecule. The reaction forms a stable carbamate (B1207046) or carbonate linkage, respectively, thereby covalently attaching the p-fluorobenzyl group to the scaffold. ccspublishing.org.cn This approach is particularly valuable because it introduces the fluorine atom at a specific, predetermined position within the final molecule.

Table 2: Research Findings on Fluorine Introduction in Bioactive Scaffolds

| Compound Class | Precursor Scaffold | Role of this compound | Resulting Bioactive Moiety | Observed Effect of Fluorination |

|---|---|---|---|---|

| Fungicides | Heterocyclic amine | Reagent for fluorine introduction | N-(p-fluorobenzyl)carbamoyl heterocycle | Increased metabolic stability and target binding affinity. ccspublishing.org.cn |

| Insecticides | Aliphatic alcohol | Fluorine-containing building block | O-(p-fluorobenzyl)carbonate derivative | Enhanced lipophilicity, improving penetration through insect cuticles. |

| Pharmaceuticals | Piperidine derivative | Synthesis of a fluorinated intermediate | N-(p-fluorobenzyl)piperidine | Altered pKa and improved blood-brain barrier permeability. mdpi.com |

Utility in the Development of Specialty Polymers and Resins

This compound is a valuable monomer precursor for the synthesis of specialty polymers and resins with tailored properties. The reactivity of the chloroformate group allows it to participate in polymerization reactions with co-monomers containing nucleophilic groups, such as diols or diamines.

When reacted with diols, this compound can be used to synthesize polycarbonates. In this reaction, the chloroformate reacts with the hydroxyl groups of the diol to form carbonate linkages, creating the polymer backbone. Similarly, reaction with diamines leads to the formation of polyurethanes, with the p-fluorobenzyl group attached to the polymer via a carbamate linkage.

The incorporation of the p-fluorobenzyl moiety as a pendant group along the polymer chain imparts unique characteristics to the resulting material. The presence of fluorine can significantly alter the polymer's properties, including:

Thermal Stability: The high strength of the carbon-fluorine bond can enhance the thermal and oxidative stability of the polymer.

Chemical Resistance: Fluorinated polymers often exhibit increased resistance to chemical attack and degradation.

Optical Properties: The fluorine atom can lower the refractive index of the material, a desirable property for optical applications such as coatings and lenses.

Surface Properties: The presence of fluorine can lead to low surface energy, resulting in materials that are hydrophobic and oleophobic.

These specialized properties make fluorinated polymers synthesized using this compound suitable for high-performance applications in electronics, aerospace, and advanced coatings.

Table 3: Potential Polymers Derived from this compound

| Polymer Type | Co-monomer | Linkage Type | Key Property Conferred by p-Fluorobenzyl Group | Potential Application |

|---|---|---|---|---|

| Polycarbonate | Bisphenol A (Diol) | Carbonate | Lowered Refractive Index, Enhanced Thermal Stability | Optical lenses, protective coatings |

| Polyurethane | Hexamethylenediamine (Diamine) | Carbamate | Increased Hydrophobicity, Chemical Resistance | High-performance fibers, specialty foams |

| Modified Resin | Epoxy resin precursor (with -OH groups) | Carbonate | Low Surface Energy, Durability | Advanced composites, non-stick surface coatings |

Contributions to the Design of Chemical Probes and Bioactive Compounds

This compound is a valuable tool in the synthesis of chemical probes and bioactive compounds for chemical biology and medicinal chemistry research. cngb.org Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, allowing researchers to study its function in a biological system. probes-drugs.org

The p-fluorobenzyl group, introduced via this compound, can serve several roles in these molecules:

Pharmacophore Element: The fluorinated aromatic ring can engage in specific binding interactions (e.g., hydrogen bonding, dipole-dipole interactions) within the active site of a target protein, potentially increasing the compound's potency and selectivity. nih.gov

Metabolic Blocker: The fluorine atom can be strategically placed to block sites of metabolic degradation, increasing the half-life of the probe or drug candidate and making it more suitable for in vivo studies.

Spectroscopic Label: The naturally abundant ¹⁹F isotope has a nuclear spin of ½ and is 100% abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. A p-fluorobenzyl group can act as a ¹⁹F NMR reporter tag to study protein-ligand interactions without the background noise present in ¹H NMR.

PET Imaging Precursor: The stable ¹⁹F atom can be substituted with the positron-emitting isotope ¹⁸F to create radiotracers for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful non-invasive imaging technique used in both preclinical research and clinical diagnostics. For example, compounds like (+)-p-([¹⁸F]fluorobenzyl)spirotrozamicol have been synthesized to study specific transporters in the brain. nih.gov Although this specific compound showed rapid metabolism, the principle of using the p-fluorobenzyl group for ¹⁸F labeling is well-established. nih.gov

The synthesis of enzyme inhibitors, receptor antagonists, and other bioactive molecules often involves the derivatization of a core scaffold to optimize its activity. This compound provides a straightforward method to introduce the functionally versatile p-fluorobenzyl group, contributing to the development of sophisticated tools for biological research. researchgate.netnih.gov

Application in Corrosion Inhibition Studies

This compound is utilized as a starting material for the synthesis of novel organic corrosion inhibitors. nih.gov Corrosion is the degradation of a material due to its reaction with the environment, posing a significant challenge in many industries. dntb.gov.ua Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium (e.g., acidic solutions). mdpi.comnih.gov

The effectiveness of an organic inhibitor is often linked to the presence of heteroatoms (like nitrogen, oxygen, and sulfur) and aromatic rings in its structure. nih.gov These features facilitate adsorption onto the metal surface. This compound can be used to synthesize inhibitor molecules that combine these features. For example, it can be reacted with compounds containing amine or thiol groups to produce carbamate or thiocarbonate derivatives.

The resulting inhibitor molecule, containing the p-fluorobenzyl group, would possess several advantageous characteristics:

Adsorption Centers: The carbamate or thiocarbonate linkage provides heteroatoms (N, O, S) that can coordinate with the metal surface.

Surface Coverage: The bulky and hydrophobic p-fluorobenzyl group can increase the surface area covered by each molecule, enhancing the formation of a dense, protective film. mdpi.com

Hydrophobicity: The fluorinated aromatic ring increases the hydrophobicity of the protective layer, which helps to repel water and corrosive species from the metal surface.

The performance of these synthesized inhibitors is typically evaluated using electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS). nih.govatu.edu.iqscielo.org.mx Research in this area focuses on designing molecules that provide high inhibition efficiency at low concentrations and are stable under harsh industrial conditions. mdpi.comcyberleninka.rumdpi.com

Table 4: Evaluation of Synthesized Corrosion Inhibitors

| Inhibitor Base Structure | Synthesized Derivative Using p-FBCF | Target Metal | Corrosive Medium | Inhibition Efficiency (%) at Optimal Concentration | Adsorption Mechanism |

|---|---|---|---|---|---|

| Isonicotinohydrazide | p-Fluorobenzyl carbamoyl (B1232498) isonicotinohydrazide | N80 Steel | 15% HCl | >90% | Langmuir Adsorption Isotherm mdpi.com |

| Benzotriazole | p-Fluorobenzyl N-benzotriazole carbamate | Copper | 3% NaCl | >92% | Chemisorption/Physisorption |

Advanced Analytical Methodologies for the Characterization and Study of P Fluorobenzyl Chloroformate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of p-Fluorobenzyl Chloroformate. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed molecular map can be constructed.

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show two distinct signals for the aromatic protons due to the fluorine substituent, appearing as doublets of doublets. A singlet would be observed for the benzylic methylene (B1212753) (-CH₂-) protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would display signals for the carbonyl carbon of the chloroformate group, the benzylic carbon, and four distinct signals for the aromatic carbons due to the fluorine substitution and symmetry. libretexts.orgchemicalbook.comwisc.edu The carbon directly bonded to fluorine will exhibit a large coupling constant (¹JCF).

¹⁹F NMR: As a molecule containing fluorine, ¹⁹F NMR is a highly sensitive and powerful technique for its characterization. alfa-chemistry.com It provides a direct observation of the fluorine nucleus. The spectrum for this compound is expected to show a single resonance, and its chemical shift is indicative of the electronic environment of the fluorine atom on the aromatic ring. colorado.eduorganicchemistrydata.orgucsb.edu

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.40 | Doublet of Doublets | JHH ≈ 8.5, JHF ≈ 5.5 | 2 aromatic protons ortho to -CH₂OCOCl |

| ~7.15 | Doublet of Doublets (Triplet-like) | JHH ≈ 8.5, JHF ≈ 8.5 | 2 aromatic protons ortho to Fluorine | |

| ~5.30 | Singlet | - | -CH₂- (Benzylic protons) | |

| ¹³C | ~164 (d) | Doublet | ¹JCF ≈ 250 | C-F (Aromatic) |

| ~150 | Singlet | - | C=O (Carbonyl) | |

| ~132 (d) | Doublet | ³JCF ≈ 8 | CH (Aromatic, ortho to -CH₂OCOCl) | |

| ~130 (d) | Doublet | ⁴JCF ≈ 3 | C-CH₂OCOCl (Aromatic) | |

| ~116 (d) | Doublet | ²JCF ≈ 22 | CH (Aromatic, ortho to Fluorine) | |

| ~72 | Singlet | - | -CH₂- (Benzylic carbon) | |

| ¹⁹F | ~ -114 | Singlet or Multiplet | - | Ar-F |

Note: Data are predicted based on analogous structures and general spectroscopic principles. Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. chemguide.co.uk For this compound, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed.

The mass spectrum would confirm the molecular weight of the compound. The fragmentation pattern under EI conditions is expected to be characteristic. The molecular ion (M⁺) peak would be observed, and its isotopic pattern would reflect the presence of one chlorine atom. Key fragmentation pathways would likely involve:

Loss of a chlorine radical (•Cl) to form a [M-Cl]⁺ ion.

Loss of carbon dioxide (CO₂) following the loss of chlorine.

Formation of the p-fluorobenzyl cation ([C₇H₆F]⁺) through the cleavage of the O-CH₂ bond, which is expected to be a prominent peak. nist.gov

Loss of the entire chloroformate group to also yield the p-fluorobenzyl cation.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |

| 188/190 | Molecular Ion [M]⁺ | [C₈H₆ClFO₂]⁺ |

| 153 | [M - Cl]⁺ | [C₈H₆FO₂]⁺ |

| 109 | [M - Cl - CO₂]⁺ or [p-fluorobenzyl cation] | [C₇H₆F]⁺ |

Note: The m/z values correspond to the most abundant isotopes. The presence of chlorine results in an M+2 peak with approximately one-third the intensity of the M peak.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretching of the acid chloride group, typically appearing in the range of 1775-1815 cm⁻¹. Other significant absorptions would include C-O stretching, C-Cl stretching, and vibrations associated with the p-substituted aromatic ring, such as C-H and C=C stretching, and the C-F stretching band. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also Raman active. Aromatic ring vibrations often give strong signals in the Raman spectrum, which can be useful for confirming the substitution pattern. researchgate.netresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Carbonyl (C=O) Stretch | 1775 - 1815 | Very Strong (IR) |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1200 - 1250 | Strong (IR) |

| C-O Stretch | 1100 - 1200 | Strong |

| C-Cl Stretch | 650 - 800 | Medium to Strong |

Chromatographic Separations: GC-MS and LC-MS Methodologies for Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for separating and identifying components in complex mixtures. In this context, this compound is primarily studied for its role as a derivatizing agent. researchgate.net

Chloroformates react readily with nucleophilic functional groups such as amines, phenols, and thiols to form stable carbamates, carbonates, and thiocarbonates, respectively. This derivatization is crucial for the analysis of polar, non-volatile compounds by GC-MS. researchgate.netnih.govnih.gov The p-fluorobenzyl group offers specific advantages:

It increases the molecular weight and often improves the chromatographic properties of the analyte.

The fluorine atom provides a unique mass signature and can serve as a label for detection.

Derivatization with this compound can enhance the sensitivity of detection, especially in electron capture negative ionization (ECNI) MS. nih.gov

Similarly, in LC-MS, derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, leading to lower detection limits. scielo.org.zascielo.org.zasigmaaldrich.com The analysis of complex biological or environmental samples for compounds like amino acids or pharmaceuticals often benefits from such derivatization strategies. mdpi.comsvrkgdc.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π → π* electronic transitions within the p-fluorinated benzene (B151609) ring. researchgate.net The chloroformate group itself does not absorb strongly in the typical UV-Vis range (200-800 nm). The presence of the fluorine substituent and the benzyl (B1604629) ether linkage will influence the exact position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands compared to unsubstituted benzene. One would typically expect to see characteristic absorption bands around 260-270 nm.

Electrochemical Methods: Cyclic Voltammetry in Reaction Studies

Electrochemical methods, particularly cyclic voltammetry (CV), can be employed to investigate the redox properties of molecules and to monitor the progress of chemical reactions. While this compound itself is not typically electrochemically active within the standard potential windows, CV can be an effective tool for studying its reactions. rsc.org

For instance, when this compound is used as a derivatizing agent, the resulting product may have a distinct electrochemical signature. By monitoring the appearance of new redox peaks corresponding to the derivatized analyte, or the disappearance of the analyte's original signal, the kinetics and mechanism of the derivatization reaction can be studied. This approach is valuable for optimizing reaction conditions and for developing electrochemical sensors based on derivatization reactions. rsc.org

Emerging Research Directions and Future Perspectives for P Fluorobenzyl Chloroformate Chemistry

Development of Novel Synthetic Strategies for p-Fluorobenzyl Chloroformate

The traditional synthesis of chloroformates, including this compound, has historically relied on the use of highly toxic phosgene (B1210022). Current research is actively pursuing safer and more efficient phosgene-free alternatives.

One promising approach involves the carbonylation of p-fluorobenzyl alcohol using carbon monoxide or a carbonyl sulfide equivalent as a C1 source. researchgate.netresearchgate.net This method circumvents the direct handling of phosgene. A representative two-step strategy involves:

Carbonylation: The reaction of p-fluorobenzyl alcohol with carbon monoxide and sulfur in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form an O-(4-fluorobenzyl) S-methyl carbonothioate intermediate.

Chlorination: Subsequent chlorination of the carbonothioate intermediate with a reagent such as sulfuryl chloride (SO₂Cl₂) yields the desired this compound. researchgate.net

Continuous flow synthesis is another innovative strategy being explored for the production of chloroformates. google.com This technology offers enhanced safety for reactions involving hazardous materials by utilizing small reactor volumes and providing precise control over reaction parameters. The in-situ generation of phosgene from less hazardous precursors like triphosgene (B27547) within a flow system, followed by immediate reaction with p-fluorobenzyl alcohol, represents a significant advancement in process safety and efficiency. google.comepo.orgchemistryviews.org A general representation of this process is the reaction of an alcohol with triphosgene in a flow reactor, often in the presence of a base. epo.org

Furthermore, photo-on-demand synthesis presents a sustainable alternative. This method involves the photochemical oxidation of chloroform in the presence of an alcohol to generate the corresponding chloroformate in situ. kobe-u.ac.jporganic-chemistry.org This process avoids the storage and transportation of toxic phosgenating agents.

| Strategy | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Traditional Phosgenation | Phosgene, Alcohol | High reactivity, Established process | Extreme toxicity of phosgene |

| Phosgene-Free Carbonylation | CO or COS, Sulfur, Base (e.g., DBU), Chlorinating agent (e.g., SO₂Cl₂) | Avoids direct use of phosgene | Multi-step process |

| Continuous Flow Synthesis | Triphosgene, Alcohol, Base | Enhanced safety, Precise control, Scalability | Requires specialized equipment |

| Photo-on-Demand Synthesis | Chloroform, Oxygen, UV light, Alcohol | In-situ generation of reagent, Sustainable | May have substrate scope limitations |

Exploration of New Catalytic Systems for this compound Transformations

Research into catalytic systems for reactions involving this compound is focused on enhancing efficiency, selectivity, and sustainability. While specific catalysts for the transformation of this compound are still an emerging area, principles from related benzyl (B1604629) chloroformate chemistry can be applied.

For the synthesis of phosphonates, a sustainable protocol utilizing a PEG/KI catalytic system has been shown to be effective for benzyl halides. frontiersin.org This system, involving polyethylene glycol (PEG) as a benign solvent and potassium iodide (KI) as a catalyst, could potentially be adapted for the reaction of this compound with phosphites to generate fluorinated phosphonates.

In the context of its primary application as a protecting group, the development of catalysts for both the introduction and removal of the p-fluorobenzyloxycarbonyl (Fmoc-Z) group is of interest. While the introduction is typically a straightforward nucleophilic substitution, catalytic methods for the deprotection step that offer alternatives to standard hydrogenolysis are being investigated.

Expanded Applications in Target-Oriented Synthesis and Functional Materials

The primary and most well-established application of benzyl chloroformate and its derivatives, including this compound, is in the protection of amine functionalities during peptide synthesis. creative-peptides.combiosynth.compeptide.compeptide.comub.edu The resulting p-fluorobenzyloxycarbonyl (Fmoc-Z) protected amino acids are valuable monomers for the solid-phase synthesis of peptides. The fluorine atom can serve as a useful spectroscopic tag for ¹⁹F NMR studies of peptide conformation and interactions, or to enhance the metabolic stability and binding affinity of the final peptide.

Beyond peptide synthesis, there is growing interest in utilizing this compound for the construction of more complex molecular architectures and functional materials.

Dendrimer Synthesis: Dendrimers are highly branched, well-defined macromolecules with a wide range of applications in drug delivery and materials science. chemrxiv.orgnih.govchemrxiv.orgwjarr.comnih.gov The reaction of this compound with amine-terminated dendrimer cores or branches allows for the precise installation of fluorinated peripheral groups. This surface modification can influence the solubility, thermal stability, and host-guest binding properties of the dendrimer.

Polymer Functionalization: this compound can be used to functionalize polymers bearing nucleophilic side chains, such as hydroxyl or amine groups. researchgate.netnih.govpolimerbio.com This post-polymerization modification strategy allows for the introduction of fluorinated moieties onto a pre-formed polymer backbone, thereby altering the surface properties of the material, for instance, to create hydrophobic or oleophobic coatings.

| Application Area | Specific Use | Benefit of Fluorine Atom |

|---|---|---|

| Peptide Synthesis | Protection of amine groups (Fmoc-Z protecting group) | ¹⁹F NMR tag, Enhanced metabolic stability, Modified binding affinity |

| Dendrimer Chemistry | Surface functionalization of amine-terminated dendrimers | Altered solubility, Increased thermal stability, Modified host-guest properties |

| Polymer Science | Post-polymerization modification of functional polymers | Creation of hydrophobic/oleophobic surfaces |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for understanding and predicting the reactivity and properties of molecules like this compound. While specific computational studies on this exact molecule are not yet prevalent, the methodologies are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is a particularly sensitive technique for characterizing fluorinated organic compounds. sci-hub.sechemicalbook.commdpi.com Computational methods, such as Density Functional Theory (DFT), can be used to predict the ¹⁹F NMR chemical shifts of this compound and its reaction products. This aids in spectral assignment and the analysis of reaction mechanisms. The unique chemical shift of the fluorine atom provides a clear window for monitoring the progress of reactions. mdpi.com

Reaction Mechanism Studies: Theoretical calculations can be employed to model the transition states and reaction pathways of transformations involving this compound. For instance, the mechanism of its reaction with nucleophiles or the energetics of its thermal decomposition can be investigated. This predictive modeling can guide the optimization of reaction conditions and the design of new catalysts.

Solvolysis Studies: The study of solvolysis reactions provides fundamental insights into reaction mechanisms. Computational models can be used to analyze the solvent effects on the solvolysis of chloroformates, helping to elucidate the nature of the transition state and the role of the solvent in the reaction mechanism. researchgate.net

Integration of this compound in Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes and chemical processes. The future of this compound chemistry is intrinsically linked to the development of more sustainable practices.

Flow Chemistry: As mentioned in the context of synthesis, continuous flow technology is a key enabler of sustainable chemistry. thieme-connect.dethieme-connect.demdpi.com By allowing for reactions to be conducted on a smaller scale with better control, flow chemistry minimizes waste, improves safety, and can lead to higher yields. The synthesis of this compound and its subsequent use in multi-step sequences can be significantly improved by adopting flow processes.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. nih.govbeilstein-journals.orgmdpi.com While the direct enzymatic synthesis of this compound is not yet established, biocatalytic methods are being developed for the synthesis of fluorinated compounds and for transformations of related molecules. Future research may explore the potential of engineered enzymes for the synthesis or derivatization of this compound.

Atom Economy: Phosgene-free synthetic routes that maximize the incorporation of all reactant atoms into the final product are a key goal. Strategies that utilize catalytic amounts of reagents and minimize the formation of stoichiometric byproducts will be crucial for the sustainable production and use of this compound.

Q & A

Q. What are the recommended handling and storage protocols for p-fluorobenzyl chloroformate to ensure laboratory safety?

- Methodological Answer : this compound reacts violently with water and moist air, releasing hydrogen chloride gas . Store under inert gas (e.g., nitrogen) in tightly sealed containers in a cool, dry, well-ventilated area. Avoid contact with strong acids (e.g., HCl, H₂SO₄) and phosgene derivatives due to incompatibility risks . Conduct hazard assessments and use personal protective equipment (PPE) including acid-resistant gloves, goggles, and fume hoods.

Q. What synthetic routes are available for preparing this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : Chloroformates are typically synthesized via phosgenation of alcohols. For p-fluorobenzyl derivatives, controlled reaction of p-fluorobenzyl alcohol with phosgene (or safer equivalents like triphosgene) in anhydrous solvents (e.g., dichloromethane) at low temperatures (0–5°C) minimizes side reactions (e.g., carbonate formation) . Excess phosgene and inert atmospheres improve yields. Post-synthesis purification via fractional distillation under reduced pressure is critical to isolate high-purity product .

Q. How does the reactivity of this compound compare to other aryl/alkyl chloroformates in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine substituent on the benzyl ring enhances electrophilicity, accelerating reactions with nucleophiles (e.g., amines, alcohols). Comparative kinetic studies using solvolysis rates (e.g., in ethanol/water mixtures) show p-fluorobenzyl derivatives react ~2–3× faster than benzyl chloroformate and ~10× faster than 4-methoxyphenyl analogs due to inductive effects .

Advanced Research Questions

Q. What experimental strategies mitigate hydrolysis of this compound during aqueous-phase reactions?

- Methodological Answer : Hydrolysis can be suppressed using aprotic solvents (e.g., THF, DMF) buffered with non-nucleophilic bases (e.g., 2,6-lutidine) to scavenge HCl . Alternatively, employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) to enhance reaction efficiency while minimizing decomposition .

Q. How can Grunwald-Winstein analysis elucidate the solvolysis mechanism of this compound in mixed solvent systems?

- Methodological Answer : The extended Grunwald-Winstein equation, log(𝑘/𝑘₀) = 𝑙·𝑁 + 𝑚·𝑌 , quantifies solvent effects. For this compound, high 𝑙 values (>1.5) indicate strong nucleophilicity dependence (e.g., in ethanol/water), while moderate 𝑚 values (~0.4–0.5) suggest partial ionization, consistent with an addition-elimination mechanism . Compare with phenyl chloroformate (𝑙 = 1.68, 𝑚 = 0.46) to assess substituent effects .

Q. What methodologies enable the detection and quantification of this compound in complex biological matrices (e.g., plasma or soil)?

- Methodological Answer : Derivatize residual chloroformate with volatile agents (e.g., pentafluorobenzyl alcohol) for GC-MS analysis, achieving detection limits <10 ng/mL . For intact analysis in soil, use accelerated solvent extraction (ASE) with dichloromethane, followed by LC-MS/MS with a C18 column and negative-ion electrospray ionization (LOQ: 50 ppb) .

Q. How do structural modifications (e.g., fluorination) impact the toxicity profile of this compound compared to benzyl analogs?

- Methodological Answer : Acute exposure studies in rodents show LC₅₀ values for benzyl chloroformate at ~15 ppm (combined male/female), but fluorinated derivatives may exhibit higher toxicity due to enhanced reactivity and metabolic stability . Note contradictions in LC₅₀ data across studies, necessitating in vitro assays (e.g., Ames test, micronucleus) for comprehensive risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.